2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
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Overview
Description
“2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) . This code provides a specific textual identifier for the compound based on its molecular structure.Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Structural Analysis and Characterization
Research has focused on the synthesis and structural characterization of compounds similar to 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid. For instance, the study by Rahul Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, analyzing its molecular structure through various spectroscopic methods. This work contributes to understanding the chemical and physical properties of similar acetic acid derivatives.
Synthesis and Chemical Properties
Another study by T. Baul et al. (2002) explored the synthesis and structural characterization of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. The crystal structures revealed by this research provide insights into the coordination chemistry of similar acetic acid compounds.
Potential Applications in Material Science
The synthesis and application of materials derived from or incorporating acetic acid derivatives also constitute a significant area of research. For example, Kazuhiro Yamanaka et al. (2000) discussed the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, indicating potential applications in material science and engineering.
Environmental Studies
The environmental impact and degradation studies of chemical compounds similar to this compound have been another focus. Natana Raquel Zuanazzi et al. (2020) provided a scientometric review on the toxicity of the herbicide 2,4-D, an analog, highlighting global research trends and identifying future research directions.
Phytoremediation and Environmental Cleanup
In a study relevant to environmental cleanup, K. Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of the organochlorine herbicide 2,4-dichlorophenoxyacetic acid. This research demonstrates the potential for using biological methods to degrade or remove toxic substances from the environment.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing mouth (P330) among others .
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAWKGHNUADRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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